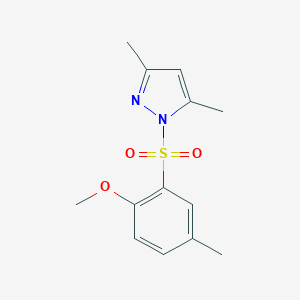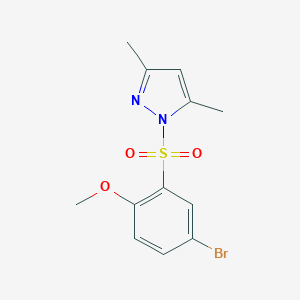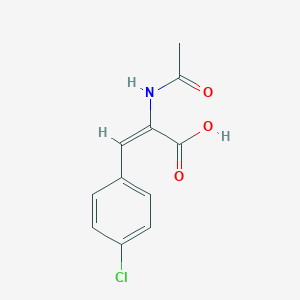
2-Acetamido-3-(P-chlorophenyl)-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(P-chlorophenyl)-acrylic acid, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. Naproxen is a derivative of propionic acid and is classified as a member of the arylacetic acid group of NSAIDs.
Mecanismo De Acción
2-Acetamido-3-(P-chlorophenyl)-acrylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in the inflammatory response. It also inhibits platelet aggregation, which can reduce the risk of blood clots. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been shown to have a longer half-life than other NSAIDs, which means it can be taken less frequently. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid can also cause gastrointestinal side effects such as ulcers and bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid also has some limitations for lab experiments. It can cause gastrointestinal side effects, which can affect the outcome of experiments. It also has a relatively long half-life, which can make it difficult to study its effects over a short period of time.
Direcciones Futuras
There are several future directions for the study of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. One area of research is the development of new formulations of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid that can reduce its gastrointestinal side effects. Another area of research is the investigation of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's potential use in the treatment of Alzheimer's disease. Additionally, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's effects on platelet aggregation and blood clotting are still not fully understood, and further research is needed in this area. Finally, the development of more selective COX inhibitors may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid involves the reaction between 2-naphthol and chloroacetic acid, followed by a decarboxylation reaction. The reaction yields a racemic mixture of both the S and R enantiomers of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. The S-enantiomer is the active form of the drug and is responsible for its anti-inflammatory effects.
Aplicaciones Científicas De Investigación
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been extensively researched for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and fever. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid is also being investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
(E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUMDDFBFZVMFJ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(P-chlorophenyl)-acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



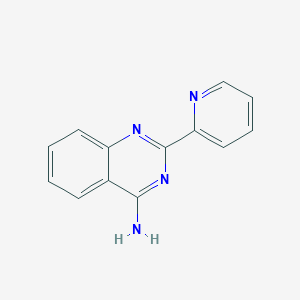

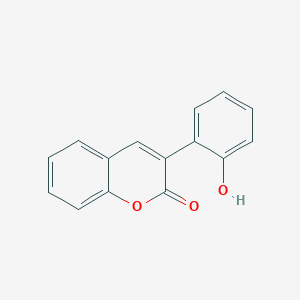
![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)


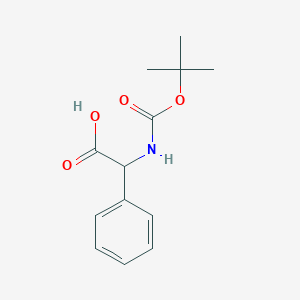
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)


